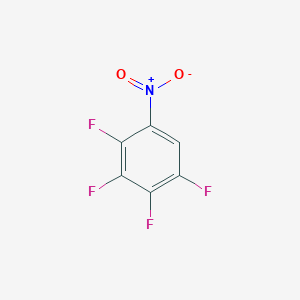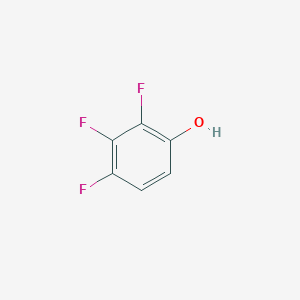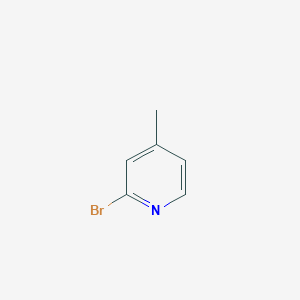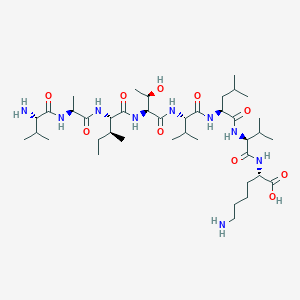![molecular formula C35H41N3O6S B133561 1,3-Bis(3-phenylpropanoylamino)propan-2-yl 2-[[2-(acetylsulfanylmethyl)-3-phenylpropanoyl]amino]acetate CAS No. 147879-85-4](/img/structure/B133561.png)
1,3-Bis(3-phenylpropanoylamino)propan-2-yl 2-[[2-(acetylsulfanylmethyl)-3-phenylpropanoyl]amino]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Bis(3-phenylpropanoylamino)propan-2-yl 2-[[2-(acetylsulfanylmethyl)-3-phenylpropanoyl]amino]acetate is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as BPPA and has been synthesized using various methods.
Mécanisme D'action
BPPA inhibits the enzyme cathepsin B by binding to the active site of the enzyme, preventing the enzyme from cleaving its substrates. Cathepsin B is involved in various cellular processes, including protein degradation, autophagy, and apoptosis. Inhibition of cathepsin B can lead to the accumulation of misfolded proteins and cell death.
Effets Biochimiques Et Physiologiques
BPPA has been shown to have various biochemical and physiological effects, including inhibition of cathepsin B, inhibition of cancer cell growth, and neuroprotective effects. BPPA has also been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
BPPA has several advantages for lab experiments, including its potent inhibitory effects on cathepsin B, its ability to inhibit cancer cell growth, and its neuroprotective effects. However, BPPA has several limitations, including its potential toxicity and the need for further studies to determine its efficacy and safety in humans.
Orientations Futures
There are several future directions for the research on BPPA, including the development of more potent and selective inhibitors of cathepsin B, the investigation of BPPA's potential as a treatment for neurodegenerative diseases, and the exploration of BPPA's potential as a therapeutic agent for other diseases, including cancer and Alzheimer's disease. Further studies are needed to determine the efficacy and safety of BPPA in humans, and to investigate the potential side effects of BPPA.
Méthodes De Synthèse
The synthesis of BPPA involves the reaction of 3-phenylpropanoic acid with N,N-dimethylformamide (DMF) and thionyl chloride to form 3-phenylpropanoyl chloride. This intermediate is then reacted with N-(tert-butoxycarbonyl)-L-alanine in the presence of triethylamine to form 3-phenylpropanoyl-L-alanine tert-butyl ester. The tert-butyl ester is then deprotected using trifluoroacetic acid to form 3-phenylpropanoyl-L-alanine. This intermediate is then reacted with N-(tert-butoxycarbonyl)-L-lysine in the presence of triethylamine to form 3-phenylpropanoyl-L-lysine tert-butyl ester. The tert-butyl ester is then deprotected using trifluoroacetic acid to form 1,3-bis(3-phenylpropanoylamino)propan-2-yl 2-[[2-(acetylsulfanylmethyl)-3-phenylpropanoyl]amino]acetate.
Applications De Recherche Scientifique
BPPA has potential applications in various fields of scientific research, including drug discovery, cancer research, and neuroscience. BPPA can act as a potent inhibitor of the enzyme cathepsin B, which is implicated in various diseases, including cancer and Alzheimer's disease. BPPA has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer treatment. BPPA has also been shown to have neuroprotective effects in animal models of Parkinson's disease and stroke, making it a potential candidate for the treatment of neurodegenerative diseases.
Propriétés
Numéro CAS |
147879-85-4 |
|---|---|
Nom du produit |
1,3-Bis(3-phenylpropanoylamino)propan-2-yl 2-[[2-(acetylsulfanylmethyl)-3-phenylpropanoyl]amino]acetate |
Formule moléculaire |
C35H41N3O6S |
Poids moléculaire |
631.8 g/mol |
Nom IUPAC |
1,3-bis(3-phenylpropanoylamino)propan-2-yl 2-[[2-(acetylsulfanylmethyl)-3-phenylpropanoyl]amino]acetate |
InChI |
InChI=1S/C35H41N3O6S/c1-26(39)45-25-30(21-29-15-9-4-10-16-29)35(43)38-24-34(42)44-31(22-36-32(40)19-17-27-11-5-2-6-12-27)23-37-33(41)20-18-28-13-7-3-8-14-28/h2-16,30-31H,17-25H2,1H3,(H,36,40)(H,37,41)(H,38,43) |
Clé InChI |
MRSFBDXXTLBMSE-UHFFFAOYSA-N |
SMILES |
CC(=O)SCC(CC1=CC=CC=C1)C(=O)NCC(=O)OC(CNC(=O)CCC2=CC=CC=C2)CNC(=O)CCC3=CC=CC=C3 |
SMILES canonique |
CC(=O)SCC(CC1=CC=CC=C1)C(=O)NCC(=O)OC(CNC(=O)CCC2=CC=CC=C2)CNC(=O)CCC3=CC=CC=C3 |
Synonymes |
Glycine, N-(2-((acetylthio)methyl)-1-oxo-3-phenylpropyl)-, 2-((1-oxo-3 -phenylpropyl)amino)-1-(((1-oxo-3-phenylpropyl)amino)methyl)ethyl este r, (+-)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



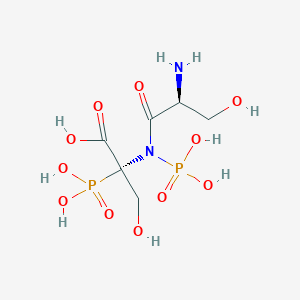
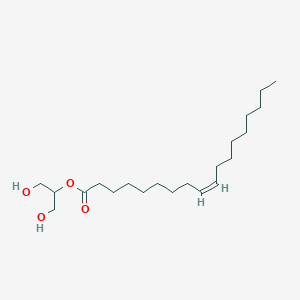
![[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(acetyloxymethyl)oxolan-2-yl]methyl acetate](/img/structure/B133482.png)
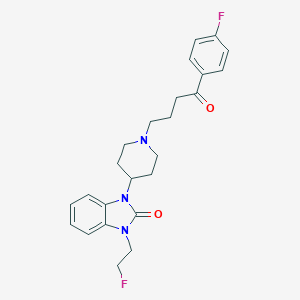
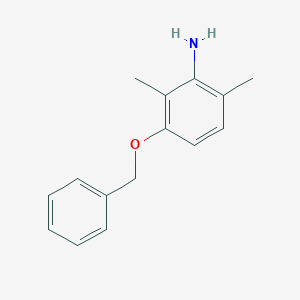
![(1S,22S,25S,28R,31R,42S)-22-[[(2R)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-34-chloro-25-(3,5-dihydroxyphenyl)-38,51-dihydroxy-23,26,29,44,46-pentaoxo-7,36-dioxa-18,24,27,30,43,45-hexazanonacyclo[29.13.2.23,6.232,35.18,12.113,17.137,41.010,28.016,20]tripentaconta-3(53),4,6(52),8,10,12(51),13(50),14,16,19,32,34,37,39,41(47),48-hexadecaene-42-carboxylic acid](/img/structure/B133501.png)
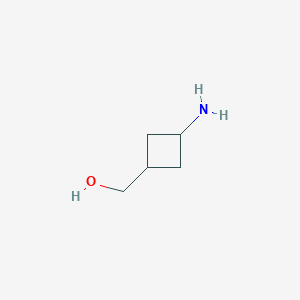
![N-[2,6-Dimethyl-3-(phenylmethoxy)phenyl]-acetamide](/img/structure/B133507.png)
